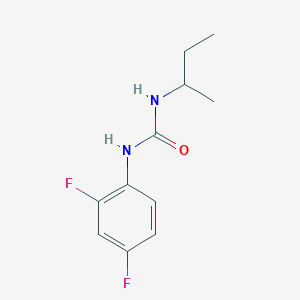
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides, which are known to exhibit a wide range of pharmacological activities. CPQ has been shown to possess potent anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cell proliferation. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activity of COX-2 and iNOS enzymes, which are key mediators of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes, as well as the activity of various enzymes involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound has some limitations for use in laboratory experiments. It has been shown to exhibit low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide. One potential area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with 2-bromoacetophenone, followed by cyclization with 2-amino-3-phenylpropanoic acid and subsequent amidation with 4-chloroquinoline-2-carboxylic acid. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders such as arthritis. This compound has also been shown to exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-14(15-7-3-2-4-8-15)22-21(24)18-13-20(16-11-12-16)23-19-10-6-5-9-17(18)19/h2-10,13-14,16H,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVPAXFFJOWOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)



![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)


![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

